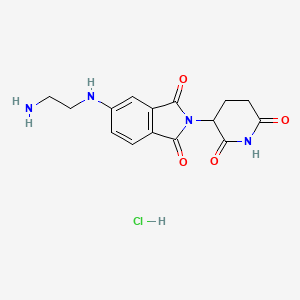

Pomalidomide-5-C2-NH2 (hydrochloride)

Beschreibung

BenchChem offers high-quality Pomalidomide-5-C2-NH2 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-5-C2-NH2 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C15H17ClN4O4 |

|---|---|

Molekulargewicht |

352.77 g/mol |

IUPAC-Name |

5-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21;/h1-2,7,11,17H,3-6,16H2,(H,18,20,21);1H |

InChI-Schlüssel |

YSACDBBTDKQGFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pomalidomide-5-C2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation

Introduction

The landscape of modern therapeutics is rapidly evolving, with a significant shift from traditional occupancy-driven pharmacology to event-driven modalities. Among the most promising of these new approaches is Targeted Protein Degradation (TPD). This strategy does not merely inhibit a protein's function but eliminates the protein entirely by hijacking the cell's own disposal machinery. At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, triggering the degradation of the POI.[1][2]

Pomalidomide, a potent derivative of thalidomide, is a cornerstone of TPD research. It functions as a high-affinity molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][][5] To be utilized in a PROTAC, pomalidomide must be functionalized with a chemical linker that can be readily conjugated to a ligand for a target protein. Pomalidomide-5-C2-NH2 hydrochloride is a premier example of such a building block. It consists of the core pomalidomide structure appended with a two-carbon (C2) linker terminating in a primary amine (NH2), presented as a hydrochloride salt for improved stability and handling.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure, properties, synthesis, and application of Pomalidomide-5-C2-NH2 hydrochloride. It is designed to serve as a practical resource, blending established chemical principles with field-proven experimental protocols to empower the rational design and execution of novel TPD strategies.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a PROTAC building block is fundamental to its successful application. These properties dictate its solubility, stability, and reactivity, which are critical parameters for both chemical synthesis and biological assays.

Core Structure and Properties

Pomalidomide-5-C2-NH2 hydrochloride is an amine-functionalized derivative of pomalidomide. The terminal primary amine serves as a versatile reactive handle for the covalent attachment of linkers and, subsequently, target-binding ligands.

Table 1: Physicochemical Properties of Pomalidomide-5-C2-NH2 Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₁₇ClN₄O₄ | [2][6] |

| Molecular Weight | 352.77 g/mol | [6] |

| CAS Number | 2305369-00-8 | [2] |

| Appearance | Light yellow to yellow solid powder | [2] |

| Purity | Typically ≥95% (as supplied commercially) | [1] |

| Solubility | DMSO: ≥100 mg/mL | [2] |

| Storage Conditions | 2-8°C for short-term; -20°C for long-term | [1] |

Analytical Characterization

Ensuring the identity and purity of Pomalidomide-5-C2-NH2 hydrochloride is a prerequisite for its use in synthesis and biological screening. The causality behind this stringent quality control is to prevent the introduction of confounding variables into downstream experiments, ensuring that observed effects are attributable to the intended molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of small molecules. A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with an acid modifier like phosphoric acid) can effectively separate the main compound from any impurities or starting materials.[7]

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, providing definitive structural identification.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure, ensuring the correct placement of the linker and the integrity of the pomalidomide scaffold.

Part 2: Synthesis and Functionalization

The synthesis of Pomalidomide-5-C2-NH2 hydrochloride is a well-established, two-step process that is accessible to researchers with a background in organic chemistry.[3] The strategic choice of this synthetic route provides a reliable and scalable method for producing this key intermediate.

Synthetic Workflow

The synthesis begins with the nucleophilic aromatic substitution (SNAAr) reaction on a fluorinated pomalidomide precursor, followed by an acid-mediated deprotection to unmask the reactive primary amine.

Caption: A two-step synthesis workflow for Pomalidomide-5-C2-NH2 hydrochloride.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies and should be performed by qualified personnel in a controlled laboratory setting.[3]

Step 1: Synthesis of Boc-Pomalidomide-C2-NH2

-

To a solution of 4-fluorothalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-Boc-ethylenediamine (1.2 equivalents).

-

Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and remove the DMF under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Synthesis of Pomalidomide-5-C2-NH2 Hydrochloride

-

Dissolve the Boc-protected intermediate (1.0 equivalent) from Step 1 in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours. The deprotection progress can be monitored by LC-MS.

-

A precipitate will form as the hydrochloride salt is generated.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield Pomalidomide-5-C2-NH2 hydrochloride.

Functionalization Chemistry

The terminal primary amine of the C2 linker is a nucleophile, making it an ideal attachment point for conjugation.[3] This functionality allows for rapid and efficient coupling with a variety of electrophilic groups on a POI-ligand/linker construct, most commonly a carboxylic acid, via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt).

Part 3: Mechanism of Action in Targeted Protein Degradation

The core function of this building block is to serve as the E3 ligase-recruiting arm of a PROTAC. Its mechanism is rooted in the co-opting of the cell's native protein quality control system, the Ubiquitin-Proteasome System (UPS).

Hijacking the Ubiquitin-Proteasome System

The UPS is a two-stage process: first, a target protein is tagged with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), and second, the polyubiquitinated protein is recognized and degraded by the proteasome. E3 ligases, such as CRBN, provide the substrate specificity for this process.

Pomalidomide-based PROTACs act as a molecular bridge. The pomalidomide moiety binds specifically to CRBN, while the ligand at the other end of the PROTAC binds to the POI. This induced proximity artificially places the POI adjacent to the E3 ligase machinery, something that would not naturally occur.[9] This event is catalytic, as a single PROTAC molecule can induce the degradation of multiple POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Part 4: Experimental Protocols for PROTAC Development

The transition from a building block to a functional degrader requires a systematic workflow encompassing synthesis, characterization, and biological validation.

Overall PROTAC Development Workflow

Caption: A typical experimental workflow for PROTAC development and validation.

Protocol 1: Stability Assessment in Solution using HPLC-UV

Causality: Before performing cell-based assays, it is crucial to confirm that the synthesized PROTAC is chemically stable in the assay medium. Degradation of the compound could lead to a false-negative result, where the lack of activity is due to compound instability rather than a true lack of biological efficacy. This protocol establishes a self-validating system by comparing the compound's stability in a test buffer against a stable control solvent.[1]

-

Solution Preparation: Prepare a 1 mM stock solution of the PROTAC in a control solvent where it is known to be stable (e.g., 100% DMSO). Prepare a separate solution at the same concentration in the desired aqueous buffer (e.g., PBS or cell culture medium), ensuring the final DMSO concentration is low (e.g., <1%).

-

Time-Zero Analysis (T=0): Immediately after preparation, inject an aliquot of the aqueous buffer solution into an HPLC system equipped with a UV detector. Record the peak area corresponding to the parent PROTAC.

-

Incubation: Store the remaining aqueous solution under the conditions of the planned biological experiment (e.g., 37°C, protected from light).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot and measure the peak area of the parent PROTAC.

-

Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the T=0 sample. This allows for the determination of the compound's half-life under the tested conditions.

Protocol 2: Western Blotting for Protein Degradation

Causality: Western blotting provides a direct and quantitative measure of protein levels, making it the gold standard for confirming PROTAC-induced protein degradation. This protocol includes essential controls to validate the results: a vehicle control (e.g., DMSO) to establish the baseline protein level and a proteasome inhibitor control to confirm that the observed protein loss is due to proteasomal degradation and not other effects like transcriptional repression.[9]

-

Cell Culture & Seeding: Plate the target cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include the following controls:

-

Vehicle control (e.g., DMSO).

-

Positive control (if available).

-

PROTAC + Proteasome inhibitor (e.g., MG132) to confirm degradation mechanism.

-

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

-

SDS-PAGE and Protein Transfer: Normalize the protein lysates to the same concentration, separate the proteins by size using SDS-PAGE, and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Signal Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control.

Part 5: Safety, Handling, and Storage

Pomalidomide and its derivatives require careful handling due to their potent biological activity and relationship to thalidomide, a known teratogen.[10][11] Adherence to safety protocols is non-negotiable.

Table 2: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Hazard Statement | Suspected of damaging fertility or the unborn child. Harmful if swallowed. | [11][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, lab coat, and safety glasses with side-shields. | [11][12] |

| Handling | Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. Wash hands thoroughly after handling. | [11][13] |

| Storage | Store in a tightly sealed container at the recommended temperature (2-8°C), protected from moisture and light. For solutions in solvent, store at -20°C or -80°C. | [2][6] |

| Spill & Disposal | In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Dispose of waste according to local, state, and federal regulations. | [11][12] |

Conclusion

Pomalidomide-5-C2-NH2 hydrochloride is more than just a chemical reagent; it is a critical enabling tool for researchers in the field of targeted protein degradation. Its well-defined structure, reliable synthesis, and versatile reactivity provide a robust starting point for the creation of novel PROTACs against a wide array of disease-relevant proteins. By understanding its fundamental properties, mechanism of action, and the validated experimental workflows for its use, scientists can confidently and efficiently advance their drug discovery programs, paving the way for the next generation of precision medicines.

References

-

Wikipedia. Pomalidomide. [Link]

-

U.S. Food and Drug Administration. Pharmacology Review - Pomalyst (pomalidomide). [Link]

-

Celgene Corporation. POMALYST® (pomalidomide capsules) Safety Data Sheet. [Link]

-

Patsnap Synapse. What is the mechanism of Pomalidomide?. [Link]

-

Adooq Bioscience. POMALIDOMIDE-Material Safety Datasheet. [Link]

-

Wikipedia. Cereblon E3 ligase modulator. [Link]

-

National Cancer Institute. Definition of pomalidomide - NCI Drug Dictionary. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. PMC. [Link]

-

PRISM. Exploration of Pomalidomide for Heterobifunctional Protein Degraders: From Chemistry to Application. [Link]

- Google Patents.

-

Vardhan G, et al. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method. Indian Journal of Physiology and Pharmacology. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 134780, Pomalidomide. [Link]

-

Britton, M., et al. (2020). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. MDPI. [Link]

-

ResearchGate. Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]

- 8. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pomalidomide - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. packageinserts.bms.com [packageinserts.bms.com]

Engineering Selectivity in Targeted Protein Degradation: The Mechanistic Superiority of C5-Substituted Pomalidomide Ligands

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally reshaped rational drug design. By hijacking the ubiquitin-proteasome system, PROTACs enable the catalytic destruction of previously "undruggable" targets. The majority of clinical-stage PROTACs recruit the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory drugs (IMiDs) such as thalidomide or pomalidomide [1].

However, a pervasive bottleneck in PROTAC development is the off-target degradation of endogenous Cys2-His2 zinc-finger (ZF) transcription factors (e.g., IKZF1, IKZF3, ZFP91). Historically, linkers have been attached to the C4 position of the pomalidomide phthalimide ring. As a Senior Application Scientist, my analysis of recent structural and biochemical data reveals that shifting the linker exit vector from the C4 to the C5 position fundamentally alters the ternary complex landscape. This C5-substitution not only abolishes off-target ZF degradation through precise steric hindrance but frequently enhances on-target degradation potency [2].

Mechanistic Rationale: The Causality of C5 Substitution

To understand why C5-substitution is superior, we must examine the protein-protein interaction (PPI) interface of the CRBN ternary complex. Pomalidomide binds to the tri-tryptophan pocket of CRBN via its glutarimide ring, leaving the phthalimide ring solvent-exposed. This exposed surface acts as a "molecular glue" interface for neosubstrates [2].

When a PROTAC linker is attached at the C4 position, the C5 position remains occupied by a small hydrogen atom. This lack of steric bulk allows the flat phthalimide surface to successfully recruit off-target ZF proteins. By functionalizing the C5 position (e.g., via C5-amino, C5-azide, or C5-alkyne linkages), we introduce an intentional steric clash directly at the neosubstrate interface. This physical barrier disrupts the recruitment of ZF degrons to the CRBN complex, effectively abolishing off-target ubiquitination [3]. Furthermore, pomalidomide inherently possesses a higher binding affinity for CRBN (

Mechanism of C5-substituted PROTACs preventing ZF off-target degradation.

Quantitative Profiling: C4 vs. C5 Exit Vectors

The structural advantages of C5-substitution translate directly into superior quantitative metrics across multiple target classes, including ALK, BTK, and Bcl-xL [4][5].

| Compound / PROTAC | E3 Ligase Ligand | Linker Exit Vector | CRBN Binding Affinity ( | Off-Target ZF Degradation | On-Target Potency ( |

| Thalidomide | Thalidomide | N/A | ~250 nM | High | N/A |

| Pomalidomide | Pomalidomide | N/A | ~157 nM | High | N/A |

| MT-541 (BTK) | Pomalidomide | C4 | N/A | High | 90.1 nM |

| MT-809 (BTK) | Pomalidomide | C5 | N/A | Minimal | 11.6 nM |

| MS4078 (ALK) | Pomalidomide | C4 | N/A | High (ZFP91, ZNF276) | ~11.0 nM |

| dALK-2 (ALK) | Pomalidomide | C5 (Alkyne) | N/A | Minimal | ~3.0 nM |

| PZ671 (Bcl-xL) | Pomalidomide | C5 (Ethylene) | N/A | Minimal | 8-fold increase vs C4 analog |

Experimental Workflows and Self-Validating Protocols

To harness the power of C5-substitution, researchers must employ highly specific synthetic routes and rigorous intracellular validation assays. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Synthesis of C5-Piperazine Pomalidomide Linker via

Nucleophilic aromatic substitution (

-

Reagent Preparation : Dissolve 5-fluorothalidomide (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the critical Meisenheimer complex intermediate during the

reaction. -

Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without competing with the piperazine nucleophile.

-

Reaction Execution : Stir the mixture at 90°C for 12 hours. Causality: The fluorine at the C5 position is highly electronegative, activating the phthalimide ring for nucleophilic attack. Moderate heating overcomes the activation energy barrier.

-

Self-Validation via LC-MS : Analyze an aliquot of the crude mixture via Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: The mass shift corresponding to fluorine loss (-19 Da) and piperazine addition (+185 Da) provides an immediate, self-validating confirmation of successful C5-substitution before proceeding to costly downstream PROTAC assembly.

-

Deprotection : Treat the isolated intermediate with Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature to remove the Boc group, yielding the active C5-piperazine pomalidomide exit vector.

Protocol 2: Live-Cell NanoBRET Ternary Complex Validation Assay

Biochemical assays often fail to predict intracellular ternary complex formation due to compartmentalization and competing cellular proteins. NanoBRET provides a live-cell, self-validating readout of proximity [2].

-

Cell Preparation : Plate U2OS cells in a 96-well white plate and co-transfect with plasmids encoding CRBN-NanoLuc (donor) and ZF-HaloTag or Target-HaloTag (acceptor). Causality: U2OS cells are chosen for their flat morphology and adherence, which minimizes optical crosstalk in luminescence assays.

-

Fluorophore Labeling : After 24 hours, add HaloTag NanoBRET 618 Ligand (100 nM). Causality: The ligand covalently binds the acceptor protein, providing a stable fluorophore that only emits light if brought within 10 nm of the NanoLuc donor via PROTAC bridging.

-

PROTAC Titration : Treat cells with a serial dilution of the C5-substituted PROTAC (1 pM to 10 μM) and incubate for 2 hours. Causality: A 2-hour incubation ensures thermodynamic equilibration of the ternary complex (CRBN-PROTAC-Target) before ubiquitination significantly depletes the target pool.

-

Signal Detection & Self-Validation : Add Nano-Glo substrate and measure dual emission at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (618 nm / 460 nm). Causality: Normalizing the acceptor emission to the donor emission intrinsically corrects for variations in transfection efficiency and cell number, providing a rigorously self-validating quantitative measure of ternary complex formation. A successful C5-PROTAC will yield a high BRET ratio for Target-CRBN and a baseline BRET ratio for ZF-CRBN.

Live-cell NanoBRET workflow for quantifying ternary complex formation.

References

- Proteolysis-targeting chimeras with reduced off-targets.

- Pomalidomide-C5-azide vs. Thalidomide-C5-azide: A Comparative Guide for PROTAC Synthesis. Benchchem. Link

- Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. Link

- A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Applic

- Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader. RSC. Link

Sources

- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of PZ671, a highly potent and in vivo active CRBN-recruiting Bcl-xL degrader - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00119F [pubs.rsc.org]

Engineering PROTAC Selectivity: A Technical Deep-Dive into Pomalidomide-4-C2-NH2 vs. Pomalidomide-5-C2-NH2 Exit Vectors

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical linker screening to precise structural engineering. At the core of this evolution is the selection of the E3 ligase ligand and its corresponding exit vector. For cereblon (CRBN)-recruiting PROTACs, pomalidomide is a foundational building block. However, the exact attachment point of the linker on the pomalidomide scaffold—specifically the C4 versus C5 position of the phthalimide ring—dictates the entire trajectory of the ternary complex.

This whitepaper provides an in-depth mechanistic analysis of the differences between Pomalidomide-4-C2-NH2 and Pomalidomide-5-C2-NH2 . By examining the causality behind ternary complex geometry, off-target zinc-finger (ZF) degradation, and structure-activity relationships (SAR), this guide equips drug development professionals with the logic required to engineer next-generation, highly selective degraders.

Structural and Mechanistic Divergence

To understand the profound difference between these two building blocks, one must first deconstruct their anatomy. Both molecules consist of a pomalidomide core (a glutarimide ring fused to a phthalimide ring), a short two-carbon ethyl spacer (C2), and a terminal primary amine (NH2) for conjugation.

The choice of the C2-NH2 handle is highly intentional in early SAR studies. The short, rigid ethyl chain isolates the geometric impact of the exit vector without the confounding spatial flexibility introduced by long PEG chains. The terminal amine provides a versatile synthetic handle for rapid amide coupling or reductive amination with target-binding warheads.

The C4 Exit Vector: The Traditional Paradigm

Pomalidomide-4-C2-NH2 utilizes the C4 position of the phthalimide ring as the linker attachment point. Crystallographic data of the DDB1-CRBN-pomalidomide complex reveals that while the glutarimide ring is deeply buried within the tri-tryptophan pocket of CRBN, the C4-amino group remains solvent-exposed[1]. Crucially, this C4-amino group participates in a highly conserved water-mediated hydrogen bond network between CRBN (residue E377) and endogenous zinc-finger neosubstrates, such as IKZF1/3 (residue Q147)[2]. Consequently, PROTACs utilizing the C4 exit vector frequently retain this H-bond network, leading to the unintended, off-target degradation of IKZF1, IKZF3, and ZFP91[3].

The C5 Exit Vector: The "Bump-and-Hole" Evolution

Pomalidomide-5-C2-NH2 shifts the linker attachment to the adjacent C5 position. This single-carbon translation fundamentally alters the trajectory of the linker. Mechanistically, the C5 linkage acts as a steric "bump." While the glutarimide ring maintains its high-affinity anchor within CRBN, the linker protruding from the C5 position physically clashes with the incoming zinc-finger degrons of IKZF1/3 and ZFP91[1]. This steric hindrance abrogates the recruitment of these neosubstrates, yielding a highly orthogonal PROTAC with vastly superior selectivity profiles[4].

Logical flow of ternary complex formation comparing C4 and C5 exit vectors.

Quantitative Impact on Target Degradation

The shift from C4 to C5 does not merely improve selectivity; it fundamentally alters on-target degradation efficacy (Dmax) and potency (DC50) by enforcing a different ternary complex geometry. Recent literature highlights that the optimal exit vector is highly target-dependent, though C5 linkages frequently allow for shorter, more rigid linkers, which improves oral bioavailability.

For instance, in the development of [5], shifting the CRBN binder attachment from the 5-position to the 4-position resulted in a significant decrease in both degradation potency and overall efficacy[5]. Similarly, in [6], researchers found that altering the attachment point to the 5-position of thalidomide/pomalidomide allowed for the identification of potent degraders with linkers as short as two PEG units, whereas C4 analogues required longer chains to achieve the necessary spatial flexibility[6].

Table 1: Comparative Profiling of C4 vs. C5 Exit Vectors

| Parameter | Pomalidomide-4-C2-NH2 | Pomalidomide-5-C2-NH2 |

| Phthalimide Attachment Point | C4 Position | C5 Position |

| CRBN Binding Affinity | High (Native conformation) | High (Maintained via glutarimide ring) |

| IKZF1/3 & ZFP91 Degradation | High (Retains critical H-bond network) | Low (Steric clash disrupts ZF recruitment) |

| Ternary Complex Trajectory | Linear / Standard projection | Orthogonal / Angled projection |

| Optimal Linker Length | Often requires longer, flexible linkers | Can achieve high Dmax with shorter linkers |

| Primary Application | Standard PROTAC library synthesis | Next-generation, highly selective degraders |

Self-Validating Experimental Protocol: Profiling Exit Vector Efficacy

To rigorously validate the causality between the chosen exit vector and the resulting degrader profile, researchers must employ a self-validating experimental workflow. A simple Western blot is insufficient; the protocol must independently verify target engagement, degradation kinetics, and global off-target effects.

Protocol: Quantitative Intracellular Degradation & Selectivity Profiling

Step 1: In Vitro Ternary Complex Formation (NanoBRET) Rationale: Before assessing degradation, one must prove that the C5 modification does not sterically occlude CRBN binding and successfully recruits the target protein.

-

Transfect HEK293T cells with plasmids encoding NanoLuc-fused CRBN and HaloTag-fused Target Protein.

-

Treat cells with varying concentrations (1 pM to 10 µM) of the synthesized PROTAC (C4 vs. C5 variants).

-

Add NanoBRET target tracer and substrate. Measure the BRET ratio to calculate the ternary complex half-maximal effective concentration (EC50).

Step 2: Intracellular Degradation Kinetics (HiBiT Assay) Rationale: Endogenous degradation assays provide real-time, quantitative Dmax and DC50 values, ensuring the ternary complex translates to actual proteasomal degradation.

-

Engineer a cell line (e.g., Jurkat or specific cancer line) expressing a HiBiT-tagged version of the target protein via CRISPR/Cas9 knock-in.

-

Seed cells at 10,000 cells/well in a 384-well plate.

-

Treat with a 10-point dose-response of the PROTACs for 6, 12, and 24 hours.

-

Lyse cells using Nano-Glo HiBiT Lytic Reagent and measure luminescence to determine the DC50 (potency) and Dmax (efficacy).

-

Self-Validation Control: Pre-treat a parallel cohort with 1 µM of the proteasome inhibitor MG-132 or the neddylation inhibitor MLN4924 to prove degradation is ubiquitin-proteasome dependent.

Step 3: Global Proteomic Profiling (TMT-Mass Spectrometry) Rationale: This is the ultimate test of the "bump-and-hole" hypothesis, quantifying the depletion of IKZF1, IKZF3, and ZFP91 relative to the target protein.

-

Treat wild-type cells with the C4 and C5 PROTACs at their respective Dmax concentrations for 12 hours.

-

Extract proteins, digest with trypsin, and label peptides using Tandem Mass Tag (TMT) reagents.

-

Analyze via LC-MS/MS. Plot the log2 fold-change of protein abundance against the -log10 p-value (Volcano plot).

-

Expected Outcome: The C4 PROTAC will show significant downregulation of the target alongside IKZF1/3 and ZFP91. The C5 PROTAC will show isolated downregulation of the target protein, validating the steric exclusion of neosubstrates[1].

Step-by-step experimental workflow for evaluating PROTAC exit vectors.

Conclusion

The distinction between Pomalidomide-4-C2-NH2 and Pomalidomide-5-C2-NH2 extends far beyond a simple isomeric shift; it represents a fundamental control mechanism over the PROTAC ternary complex. While the C4 exit vector remains a historical standard, its propensity to retain the native hydrogen-bond network of pomalidomide often results in the off-target degradation of zinc-finger proteins. By leveraging the C5 position, drug developers introduce a deliberate steric clash that eradicates neosubstrate binding while simultaneously unlocking new, often more rigid, spatial trajectories for target engagement.

For application scientists and medicinal chemists, parallel synthesis using both C4 and C5 building blocks is no longer optional—it is a mandatory step in the rational design of safe, potent, and highly selective targeted protein degraders.

References

-

Title : Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma Source : ChemRxiv URL :[Link]

-

Title : Proteolysis-targeting chimeras with reduced off-targets Source : PMC / NIH URL :[Link]

-

Title : Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

-

Title : Orthogonal IMiD-Degron Pairs Induce Selective Protein Degradation in Cells Source : IRIS-AperTO URL :[Link]

Sources

An In-depth Technical Guide to Pomalidomide-5-C2-NH2: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pomalidomide-5-C2-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical identity, synthesis, mechanism of action, and its application in the rapidly evolving field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Chemical Identity and Synonyms

Pomalidomide-5-C2-NH2 is a functionalized derivative of pomalidomide, an immunomodulatory drug. The addition of a 2-carbon linker with a terminal amine group (-C2-NH2) at the 5-position of the pomalidomide phthalimide ring transforms it into a versatile tool for chemical biology and drug development.

| Identifier | Value |

| CAS Number | 2305369-00-8 (hydrochloride salt)[1][2][3] |

| Chemical Name | 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione[] |

| Molecular Formula | C₁₅H₁₆N₄O₄ (free base)[] |

| Molecular Weight | 316.31 g/mol (free base)[1][] |

| Chemical Synonyms | • Pomalidomide-C2-NH2[][5] • 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride[1] • 4-[(2-Aminoethyl)amino]-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione[1] • E3 Ligase Ligand 17[1] |

Synthesis of Pomalidomide-5-C2-NH2

The synthesis of Pomalidomide-5-C2-NH2 is a well-documented two-step process that is accessible to researchers with a background in organic chemistry.[6] The general strategy involves a nucleophilic aromatic substitution followed by a deprotection step.

Experimental Protocol: A Two-Step Synthesis

Step 1: Nucleophilic Aromatic Substitution

This initial step involves the reaction of 4-fluorothalidomide with a mono-Boc-protected ethylenediamine. The fluorine atom on the phthalimide ring is a good leaving group, facilitating its displacement by the primary amine of the ethylenediamine.

-

Reactants:

-

4-Fluorothalidomide (1.0 eq)

-

N-Boc-ethylenediamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

-

Solvent: Anhydrous N,N-dimethylformamide (DMF)

-

Procedure:

-

Dissolve 4-fluorothalidomide in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add N-Boc-ethylenediamine and DIPEA to the reaction mixture.

-

Stir the reaction at 80-90 °C for 12-16 hours.[6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the Boc-protected intermediate: 4-((2-(Boc-amino)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[6]

-

Step 2: Boc Deprotection

The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the terminal amine using acidic conditions. This deprotection yields the desired Pomalidomide-5-C2-NH2 as a hydrochloride salt.

-

Reactant:

-

Boc-protected intermediate from Step 1 (1.0 eq)

-

-

Reagent: 4 M HCl in 1,4-dioxane

-

Procedure:

-

Dissolve the Boc-protected intermediate in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.[6]

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield Pomalidomide-5-C2-NH2 hydrochloride.[6]

-

Diagram of the Synthesis Workflow:

Caption: A two-step synthesis workflow for Pomalidomide-5-C2-NH2 hydrochloride.[6]

Physicochemical Properties and Handling

While comprehensive, experimentally determined physicochemical data for Pomalidomide-5-C2-NH2 is not extensively available in the public domain, some key properties and handling guidelines can be summarized from supplier information and data on related compounds.

| Property | Information | Causality and Insights |

| Appearance | Light yellow to yellow solid[7] | The color is characteristic of the pomalidomide scaffold. |

| Purity | ≥95%[1] | High purity is essential for reliable experimental results, minimizing the influence of impurities on biological assays. |

| Solubility | Soluble in DMSO (e.g., 10 mM)[] | The molecule's structure suggests solubility in polar aprotic solvents, which are commonly used for preparing stock solutions for in vitro assays. Aqueous solubility is expected to be limited. |

| Storage | 2-8°C, sealed from moisture[1][7] | Recommended storage conditions to prevent degradation and maintain the compound's integrity over time. The hydrochloride salt may be hygroscopic. |

| Handling | Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid dust formation.[8] | Standard laboratory safety precautions for handling chemical compounds. Pomalidomide and its derivatives are potent biological molecules and should be handled with care. |

Experimental Protocol: General Method for Assessing Aqueous Solubility (Kinetic Solubility Assay)

This high-throughput method provides an estimate of a compound's solubility in an aqueous buffer.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of Pomalidomide-5-C2-NH2 hydrochloride in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). This typically results in a final DMSO concentration of 1-5%.

-

Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a laser-based nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[9]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The utility of Pomalidomide-5-C2-NH2 in drug discovery stems from the well-established mechanism of its parent compound, pomalidomide. Pomalidomide acts as a "molecular glue" that modulates the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][10]

The CRL4-CRBN E3 Ligase Complex: This complex is a key component of the cell's protein degradation machinery. It consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and Cereblon (CRBN), which acts as the substrate receptor.[5][11] The complex tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.

Pomalidomide's Role: Pomalidomide binds to a specific pocket on CRBN, which alters the substrate specificity of the E3 ligase complex.[10] This new conformation allows the complex to recognize and bind to "neosubstrates" that it would not normally target. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] The subsequent ubiquitination and degradation of these transcription factors are central to the anti-myeloma effects of pomalidomide.

Pomalidomide-5-C2-NH2 in PROTACs: Pomalidomide-5-C2-NH2 is designed to leverage this mechanism for targeted protein degradation. In a PROTAC molecule, the pomalidomide moiety serves as the E3 ligase-recruiting ligand. The terminal amine of the C2 linker provides a convenient attachment point for a linker connected to a ligand that binds to a specific protein of interest (POI).

The PROTAC Mechanism:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and CRBN, forming a ternary complex.[12]

-

Ubiquitination: The proximity induced by the PROTAC allows the CRL4-CRBN complex to transfer ubiquitin molecules to the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[12]

This process allows for the selective elimination of disease-causing proteins.

Signaling Pathway of a Pomalidomide-Based PROTAC:

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.[12]

Application in Research and Drug Development

Pomalidomide-5-C2-NH2 is a valuable tool for researchers developing PROTACs for a wide range of therapeutic areas. Its primary application is as a starting material for the synthesis of PROTAC libraries. The terminal amine allows for straightforward conjugation to various linkers and protein-of-interest binders through common chemical reactions such as amide bond formation.

Experimental Protocol: General Workflow for PROTAC Development and Validation

-

Design and Synthesis:

-

Identify a suitable ligand for the protein of interest (POI).

-

Select a linker of appropriate length and composition.

-

Synthesize the PROTAC by conjugating the POI ligand and linker to Pomalidomide-5-C2-NH2.

-

-

In Vitro Characterization:

-

Binding Assays: Confirm the binding of the PROTAC to both the POI and CRBN using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Degradation Assays:

-

Treat cells expressing the POI with varying concentrations of the PROTAC.

-

Measure the levels of the POI at different time points using methods such as Western blotting or mass spectrometry-based proteomics.

-

Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12]

-

-

-

Cellular Assays:

-

Assess the functional consequences of POI degradation in relevant cell-based assays (e.g., cell viability, apoptosis, or signaling pathway modulation).

-

-

In Vivo Studies:

-

Evaluate the pharmacokinetic and pharmacodynamic properties of the lead PROTAC in animal models.

-

Assess the efficacy and safety of the PROTAC in disease models.

-

Workflow for PROTAC Development:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pomalidomide-C2-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Deep Dive: Pomalidomide-Alkyl-Amine Linker Conjugates

This guide serves as an advanced technical resource for the design, synthesis, and application of Pomalidomide-based PROTAC linkers , specifically focusing on the C4-amino-alkyl and C5-position exit vectors.

Executive Technical Overview

In the architecture of Proteolysis Targeting Chimeras (PROTACs), the E3 ligase ligand is the anchor.[1] Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), binds the Cereblon (CRBN) subunit of the CRL4 E3 ubiquitin ligase complex.[2]

The "Pomalidomide-5-alkyl-amine" designation typically refers to a specific linker strategy involving a 5-carbon alkyl chain terminating in a primary amine, attached via the Pomalidomide C4-amino group (creating a secondary aniline). This motif is a "workhorse" in TPD (Targeted Protein Degradation) due to its optimal balance of hydrophobicity, chain length (approx. 6–8 Å), and metabolic stability compared to PEG chains.

Critical Distinction (Isomerism):

-

C4-Functionalization (Standard): Utilization of the exocyclic amine at position 4 of the phthalimide ring. This projects the linker into the solvent, minimizing steric clashes with the CRBN tri-tryptophan pocket (Trp380, Trp386, Trp400).

-

C5-Functionalization (Alternative): Substitution at the 5-position of the phthalimide ring. This creates a distinct exit vector, altering the ternary complex geometry and often reducing degradation potency for standard neo-substrates (e.g., IKZF1/3) while potentially enabling degradation of novel targets by changing the presentation angle.

Structural Biology & Mechanism of Action[3]

To design effective conjugates, one must understand the binding interface. Pomalidomide inserts its glutarimide ring into the CRBN hydrophobic pocket.

The "Exit Vector" Logic

The choice between C4 and C5 attachment dictates the spatial orientation of the Target Protein (POI).

-

C4-Vector: The standard vector. Crystallographic data (e.g., PDB: 4CI1) shows the C4-amino group is solvent-exposed. Alkylating this amine with a 5-carbon linker retains high affinity (

) for CRBN. -

Linker Composition: A 5-carbon alkyl chain (-(CH2)5-) is lipophilic. Unlike PEG linkers, which are solvated and assume high-entropy conformations, alkyl chains are semi-rigid and hydrophobic. This can enhance cell permeability but may induce non-specific hydrophobic collapse if the POI ligand is also lipophilic.

Pathway Visualization

The following diagram illustrates the PROTAC-mediated ubiquitination cascade driven by this conjugate.

Caption: Kinetic pathway of Pomalidomide-conjugate induced degradation. The linker length (5-alkyl) critically influences the stability of the Ternary Complex.

Chemical Synthesis: The "Fluorothalidomide" Route[4]

Direct alkylation of Pomalidomide (an aniline) with alkyl halides is low-yielding and prone to over-alkylation. The industry-standard protocol utilizes Nucleophilic Aromatic Substitution (S_NAr) on 4-fluorothalidomide.

Protocol: Synthesis of Pomalidomide-C5-Amine Linker

Target Molecule: 4-((5-aminopentyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.

Reagents

-

Precursor: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide).

-

Linker Source: N-Boc-1,5-diaminopentane (Mono-Boc protected to prevent polymerization).

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous DMSO or DMF.

Step-by-Step Methodology

-

Reaction Setup:

-

Dissolve 4-Fluorothalidomide (1.0 eq) in anhydrous DMSO (0.2 M concentration).

-

Add N-Boc-1,5-diaminopentane (1.2 eq).

-

Add DIPEA (2.0 eq) to neutralize the HF byproduct.

-

-

S_NAr Execution:

-

Heat the mixture to 90°C for 12–16 hours.

-

Note: The fluorine at C4 is activated by the electron-withdrawing phthalimide carbonyls. The primary amine of the linker acts as the nucleophile.

-

-

Work-up:

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM/TFA (1:1 ratio) at 0°C. Stir for 1 hour.

-

Concentrate in vacuo.

-

-

Purification:

-

Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

-

Yield Expectation: 60–80%.

-

Synthesis Workflow Diagram

Caption: Standard S_NAr synthesis route for C4-functionalized Pomalidomide linkers.

Physicochemical Properties & Linker Logic

Why choose a 5-carbon alkyl chain over PEG?

| Feature | 5-Alkyl-Amine Linker | PEG-Linker (e.g., PEG2/3) | Impact on PROTAC |

| LogP (Lipophilicity) | High (Increases LogP) | Low (Decreases LogP) | Alkyl linkers improve passive membrane permeability but risk aqueous solubility issues. |

| Conformation | Semi-rigid | Highly flexible | Alkyl chains can constrain the ternary complex, potentially improving cooperativity ( |

| Metabolic Stability | Moderate (Oxidation risk) | High | Alkyl amines are stable in plasma but susceptible to CYP450 oxidation. |

| TPSA | Low contribution | High contribution | Lower TPSA favors cell penetration (Rule of 5 compliance). |

Expert Insight: The 5-carbon length is often cited as a "Goldilocks" length for BRD4 degraders (e.g., precursors to ARV-825 analogs). It is long enough to span the gap between CRBN and many POIs, but short enough to prevent "linker wrap" where the linker collapses onto the protein surface.

Experimental Validation Protocols

To validate the Pomalidomide-5-alkyl-amine conjugate, you must assess both binary binding (to CRBN) and ternary complex formation .

Protocol A: Fluorescence Polarization (FP) Competition Assay

Validates that the linker attachment does not abolish CRBN binding.

-

Tracer: Use a FITC-labeled Thalidomide derivative.

-

Protein: Recombinant Human CRBN-DDB1 complex.

-

Method:

-

Incubate CRBN (100 nM) with Tracer (10 nM) and varying concentrations of your Pomalidomide-Linker (0.1 nM – 100

). -

Measure FP (Ex: 485 nm, Em: 535 nm).

-

-

Success Criteria: The

of the Pomalidomide-Linker should be within 2-3 fold of parent Pomalidomide. If

Protocol B: HiBiT Degradation Assay (Cellular)

Validates functional degradation.

-

Cell Line: HEK293 expressing HiBiT-tagged POI (e.g., BRD4-HiBiT).

-

Treatment: Treat cells with conjugate (dose-response) for 6–24 hours.

-

Readout: Add Lytic Detection Reagent (contains LgBiT). Luciferase signal is proportional to POI levels.

-

Control: Co-treat with excess free Pomalidomide (competition) to prove CRBN-dependency.

References

-

Nalawansha, D. A., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. Retrieved from [Link]

-

Steinebach, C., et al. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Med. Chem. Lett. Retrieved from [Link]

Sources

- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

Methodological & Application

Synthesizing PROTACs with Pomalidomide-5-C2-NH2: A Detailed Guide for Researchers

Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to induced protein degradation.[1][2] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5]

Pomalidomide, an immunomodulatory drug, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[1][3][6] By incorporating a pomalidomide derivative, researchers can effectively hijack the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of a target protein.[1][7] This application note provides a detailed protocol for the synthesis of PROTACs using Pomalidomide-5-C2-NH2, a versatile building block that facilitates the conjugation to a POI ligand via a linker.[8]

The Strategic Advantage of Pomalidomide-5-C2-NH2 in PROTAC Synthesis

Pomalidomide-5-C2-NH2 hydrochloride is a key intermediate where the pomalidomide core is functionalized with a two-carbon linker terminating in a primary amine.[7][8] This primary amine serves as a crucial handle for coupling to a linker that is, in turn, attached to the ligand for the protein of interest. The synthesis of this intermediate typically involves a nucleophilic aromatic substitution reaction on a fluorinated pomalidomide precursor, followed by deprotection.[7]

The choice of linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[9][10] The protocol outlined below utilizes a common and robust method for PROTAC assembly: amide bond formation.

Visualizing the PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using Pomalidomide-5-C2-NH2 and a POI ligand bearing a carboxylic acid functional group.

Caption: General workflow for PROTAC synthesis via amide coupling.

Detailed Synthesis Protocol

This protocol describes a general procedure for the amide coupling of Pomalidomide-5-C2-NH2 with a POI ligand-linker construct that has a terminal carboxylic acid.

Materials and Equipment

| Reagents | Equipment |

| Pomalidomide-5-C2-NH2 hydrochloride | Magnetic stirrer with heating plate |

| POI Ligand-Linker-COOH | Round-bottom flasks |

| N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) | Syringes and needles |

| N,N-Diisopropylethylamine (DIPEA) | Inert atmosphere setup (Nitrogen or Argon) |

| Anhydrous N,N-Dimethylformamide (DMF) | Thin Layer Chromatography (TLC) plates |

| Dichloromethane (DCM) | Silica gel for column chromatography |

| Methanol (MeOH) | Rotary evaporator |

| Water (HPLC grade) | High-Performance Liquid Chromatography (HPLC) system |

| Acetonitrile (HPLC grade) | Liquid Chromatography-Mass Spectrometry (LC-MS) system |

| Trifluoroacetic acid (TFA) (for HPLC) | Nuclear Magnetic Resonance (NMR) spectrometer |

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve the POI Ligand-Linker-COOH (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid. The formation of the active ester is a crucial step for efficient amide bond formation.[11]

-

In a separate flask, dissolve Pomalidomide-5-C2-NH2 hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to this solution to neutralize the hydrochloride salt and the acid formed during the coupling reaction.[7]

2. Coupling Reaction:

-

Slowly add the Pomalidomide-5-C2-NH2/DIPEA solution to the pre-activated POI ligand-linker solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

3. Reaction Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification:

-

The crude product is typically purified by silica gel column chromatography or preparative HPLC. For column chromatography, a gradient of methanol in dichloromethane is often effective. For preparative HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. It is important to be aware of potential impurities that can arise during the synthesis of pomalidomide-based PROTACs and to ensure their removal during purification.[12][13]

5. Characterization:

-

The identity and purity of the final PROTAC should be confirmed by analytical techniques such as:

-

LC-MS: To confirm the molecular weight of the desired product.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass.

-

Mechanism of Action: PROTAC-Mediated Protein Degradation

The synthesized pomalidomide-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[1] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[14]

Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The protocol described provides a robust framework for the synthesis of pomalidomide-based PROTACs. The modular nature of this synthesis allows for the rapid generation of PROTAC libraries with diverse linkers and POI ligands, facilitating the optimization of degradation activity.[15][16] As the field of targeted protein degradation continues to expand, the development of novel E3 ligase ligands and innovative linker strategies will further enhance the therapeutic potential of PROTACs.[10][17]

References

-

Tavares, D. et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Med. Chem.12 , 109-122 (2021). [Link]

-

Shcherbakov, D. et al. Novel approaches for the rational design of PROTAC linkers. Open Explor.1 , 1-13 (2020). [Link]

-

Al-Khafaji, K. et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceuticals15 , 1036 (2022). [Link]

-

Scott, J. S. et al. Methods to accelerate PROTAC drug discovery. Drug Discov. Today Technol.41 , 100431 (2022). [Link]

-

Steinebach, C. et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Front. Chem.9 , 705307 (2021). [Link]

-

Kregel, S. et al. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding. Chem. Commun.58 , 10183-10186 (2022). [Link]

-

Kim, J. & Lee, J. Discovery of E3 Ligase Ligands for Target Protein Degradation. Int. J. Mol. Sci.23 , 1353 (2022). [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Wang, B. et al. Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Beilstein J. Org. Chem.21 , 214-220 (2025). [Link]

-

El-Faham, A. & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.111 , 6557-6602 (2011). [Link]

-

El-Gamal, M. I. et al. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. J. Enzyme Inhib. Med. Chem.37 , 1626-1640 (2022). [Link]

-

D'Andrea, S. Exploration of Pomalidomide for Heterobifunctional Protein Degraders: From Chemistry to Application. PRISM6 , (2023). [Link]

-

Laha, J. K. et al. Commonly used amide/peptide coupling reagents. ResearchGate (2018). [Link]

-

Chen, Y. et al. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules26 , 7367 (2021). [Link]

-

Wang, B. et al. Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Beilstein J. Org. Chem.21 , 214-220 (2025). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. hepatochem.com [hepatochem.com]

- 12. BJOC - Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC [beilstein-journals.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Strategic Amide Coupling of Pomalidomide-5-C2-NH2 for Advanced Drug Conjugate Synthesis

Introduction: The Critical Role of Amide Coupling in Pomalidomide Conjugate Chemistry

Pomalidomide, a potent immunomodulatory imide drug (IMiD), functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the degradation of specific protein targets.[1][] This mechanism has made Pomalidomide a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the E3 ligase-recruiting moiety.[3][4][5] The derivative, Pomalidomide-5-C2-NH2, is a pivotal building block, functionalized with a primary amine linker that enables its covalent attachment to a vast array of molecules, including targeting ligands for proteins of interest.[3][6]

The formation of a stable amide bond between the primary amine of Pomalidomide-5-C2-NH2 and a carboxylic acid on a targeting ligand or linker is the most frequent and critical conjugation reaction in the synthesis of these advanced therapeutics.[7] However, the direct condensation of a carboxylic acid and an amine is kinetically slow and requires harsh conditions. Therefore, the reaction necessitates the use of coupling reagents to "activate" the carboxylic acid, converting its hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[8]

This document provides an in-depth guide to the most effective amide coupling conditions for Pomalidomide-5-C2-NH2. It moves beyond simple step-by-step instructions to explain the underlying mechanisms of action for key reagent classes, enabling researchers to make informed, rational decisions for optimizing their synthetic strategies. We will focus on two gold-standard methodologies: the uronium salt-based approach with HATU and the carbodiimide-based approach with EDC in the presence of an additive like HOBt.

Mechanistic Insights into Carboxylic Acid Activation

The success of an amide coupling reaction hinges on the efficient activation of the carboxylic acid. The ideal coupling reagent should rapidly generate a highly reactive intermediate that is susceptible to aminolysis but stable enough to minimize side reactions, particularly racemization if the carboxylic acid contains a chiral center.[7][9]

The Uronium/Guanidinium Salt Strategy: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid kinetics, and potent ability to suppress racemization.[9][10][11] It is particularly effective for coupling sterically hindered substrates or poorly nucleophilic amines.[12]

The mechanism proceeds through a multi-step cascade, typically in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[9][13][14]

-

Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form a carboxylate anion.[15] Its bulk prevents it from acting as a competing nucleophile.[13][14]

-

Initial Activation: The carboxylate anion attacks the electrophilic guanidinium carbon of HATU.[9][15]

-

Formation of the OAt-Active Ester: This generates a highly reactive O-acyl(tetramethyl)isouronium salt. The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate to form the key OAt-active ester.[9][15][16] This active ester is significantly more reactive towards the amine than the initial carboxylic acid.

-

Aminolysis: The primary amine of Pomalidomide-5-C2-NH2 attacks the carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[15]

Caption: Mechanism of HATU-mediated amide bond formation.

A primary concern with HATU is the potential for guanidinylation, a side reaction where a free amine attacks the guanidinium carbon of HATU, leading to a capped, unreactive species.[9][17] This is more common when HATU is in large excess or when the coupling is slow.[9]

The Carbodiimide Strategy: EDC / HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that facilitates amide bond formation.[18] A key advantage is that the urea byproduct is also water-soluble, simplifying its removal during aqueous workup.[19] Using EDC alone can lead to side reactions, including racemization and the formation of a stable N-acylurea byproduct.[19] The addition of N-hydroxybenzotriazole (HOBt) is standard practice to mitigate these issues.[18][19][20]

-

O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive and unstable O-acylisourea intermediate.[18][19]

-

HOBt Interception: The nucleophilic HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-ester. This activated ester is more stable than the O-acylisourea and less prone to racemization.[18][20]

-

Aminolysis: Pomalidomide-5-C2-NH2 attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt.[18]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Comparative Data and Reagent Selection

The choice of coupling reagent is dictated by the specific substrates, desired reaction conditions, and scale. HATU is generally considered more reactive and is preferred for challenging couplings, while EDC/HOBt offers a cost-effective and practical alternative for many standard transformations.[11][20]

| Parameter | HATU Coupling | EDC/HOBt Coupling | Causality & Rationale |

| Carboxylic Acid | 1.0 eq | 1.0 eq | The limiting reagent of the reaction. |

| Pomalidomide-5-C2-NH2 | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess of the amine can help drive the reaction to completion. |

| Coupling Reagent | 1.0 - 1.2 eq HATU | 1.1 - 1.5 eq EDC·HCl | An excess ensures full activation of the carboxylic acid.[9][18] |

| Additive | (HOAt is integral) | 1.1 - 1.5 eq HOBt | HOBt is critical for suppressing side reactions and improving rate with EDC.[18][19] |

| Base | 2.0 - 3.0 eq DIPEA | 2.0 - 3.0 eq DIPEA/TEA | Neutralizes the HCl from EDC·HCl and the proton from the carboxylic acid.[13][18] |

| Solvent | Anhydrous DMF, DCM | Anhydrous DMF, DCM | Polar aprotic solvents are required to dissolve reagents and facilitate the reaction.[9][18] |

| Temperature | 0 °C to RT | 0 °C to RT | Starting at 0 °C helps control the initial exotherm of activation.[9][18] |

| Reaction Time | 1 - 4 hours | 8 - 24 hours | HATU reactions are typically much faster due to the higher reactivity of the OAt-ester.[9][18] |

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All solvents should be anhydrous for optimal results.[21]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for sterically hindered carboxylic acids or when rapid and high-efficiency coupling is paramount.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pomalidomide-5-C2-NH2 (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

-

Activation: Add HATU (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add DIPEA (3.0 eq) dropwise while stirring.[18]

-

Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step ensures the formation of the OAt-active ester before the amine is introduced.[22]

-

Coupling: Add Pomalidomide-5-C2-NH2 (1.1 eq), either as a solid or as a concentrated solution in a small amount of anhydrous DMF.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[9][23]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water, 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

-

Carboxylic acid (1.0 eq)

-

Pomalidomide-5-C2-NH2 (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Standard workup and purification reagents

Procedure:

-

Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and Pomalidomide-5-C2-NH2 (1.1 eq).[18]

-

Dissolution: Dissolve the mixture in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath with stirring.

-

Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[18]

-

Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 8 to 24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[18]

-

Workup: Once complete, dilute the mixture with ethyl acetate or DCM. Wash the organic phase with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[18][19]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude amide product via flash column chromatography or recrystallization.

Experimental Workflow and Troubleshooting

Caption: General workflow for amide coupling with Pomalidomide-5-C2-NH2.

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Reagent Quality: Moisture in solvents or degradation of coupling reagent. | Use fresh, anhydrous solvents. Store HATU and EDC under inert gas in a desiccator.[21] |

| Incorrect Stoichiometry: Limiting amount of coupling reagent or base. | Re-verify calculations and ensure a slight excess of coupling reagent and sufficient base are used. | |

| Poor Amine Nucleophilicity: The amine may be protonated or sterically hindered. | Ensure sufficient base (2-3 eq) is present to deprotonate any amine salts and scavenge protons. Consider HATU for hindered systems.[11] | |

| Incomplete Reaction | Insufficient Reaction Time: Particularly for EDC/HOBt couplings. | Allow the reaction to run longer (up to 24h) and monitor periodically. |

| Low Temperature: Reaction may be sluggish at 0°C. | Allow the reaction to warm to room temperature after the initial activation step. | |

| Side Product Formation | HATU: Guanidinylation of the amine. | Avoid a large excess of HATU. Add the amine after a short pre-activation period.[9][17] |

| EDC: N-acylurea formation. | Ensure an adequate amount of HOBt (at least 1 eq) is used to intercept the O-acylisourea intermediate.[19] | |

| Difficult Purification | EDC Byproduct: The EDC-urea byproduct can sometimes co-elute with the product. | Perform thorough aqueous washes during workup, as the byproduct is water-soluble.[19] |

| DIPEA Salts: Residual DIPEA or its salts can be difficult to remove. | Use an acidic wash (e.g., 1N HCl or sat. NH₄Cl) during workup. For highly nonpolar products, trituration may help.[24] |

References

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23). Retrieved from [Link]

-

N,N-Diisopropylethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Technical Support Information Bulletin 2105 - HATU. (n.d.). AAPPTec. Retrieved from [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.). Retrieved from [Link]

-

HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved from [Link]

-

Amide bond formation: beyond the myth of coupling reagents - RSC Publishing. (2008, December 4). Retrieved from [Link]

-

Amide bond formation: Beyond the myth of coupling reagents - ResearchGate. (n.d.). Retrieved from [Link]

-

Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC. (n.d.). Retrieved from [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]

-

Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - RSC Publishing. (2021, February 3). Retrieved from [Link]

-

A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved from [Link]

-

A multi-step continuous flow synthesis of pomalidomide - ResearchGate. (n.d.). Retrieved from [Link]

-

Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls – Survival Technologies. (n.d.). Retrieved from [Link]

-

Synthetic routes available for the preparation of pomalidomide derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-